LNA-Guanosine 3'-CE Phosphoramidite: A Deep Dive into Structure, Properties, and Applications
LNA-Guanosine 3'-CE Phosphoramidite: A Deep Dive into Structure, Properties, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA) technology has emerged as a powerful tool in molecular biology, diagnostics, and therapeutic applications. The incorporation of LNA monomers into oligonucleotides confers remarkable properties, primarily due to the unique structural feature of the LNA nucleotide. This guide provides a comprehensive overview of LNA-Guanosine 3'-CE Phosphoramidite (B1245037), a key building block in the synthesis of LNA-modified oligonucleotides. We will delve into its core structure, physicochemical properties, and the experimental protocols for its use, presenting quantitative data and visual diagrams to facilitate a deeper understanding.
The Core Structure: A Conformational Lock
LNA-Guanosine 3'-CE phosphoramidite is a synthetic nucleoside analogue characterized by a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar.[1][2][3] This covalent linkage "locks" the ribose ring in a C3'-endo conformation, which is the preferred sugar pucker for RNA. This pre-organized structure is the cornerstone of LNA's unique properties. The "CE" in its name refers to the 2-cyanoethyl protecting group on the phosphoramidite moiety, a standard feature in solid-phase oligonucleotide synthesis.
Below is a diagram illustrating the chemical structure of LNA-Guanosine 3'-CE Phosphoramidite.
Caption: Chemical structure of LNA-Guanosine 3'-CE Phosphoramidite.
Physicochemical Properties: Enhanced Performance
The locked conformation of the ribose sugar in LNA-Guanosine imparts several advantageous properties to oligonucleotides, making them superior to conventional DNA and RNA in many applications.
Enhanced Thermal Stability
Oligonucleotides containing LNA monomers exhibit significantly increased thermal stability (melting temperature, Tm) when hybridized to their complementary DNA or RNA targets. This is a direct result of the pre-organized structure of the LNA nucleotide, which reduces the entropic penalty of hybridization. The increase in Tm is typically in the range of +2 to +8 °C per LNA modification.
| Property | Unmodified DNA | LNA-modified Oligonucleotide | Reference |
| Tm Increase per Modification | N/A | +2 to +8 °C |
Increased Nuclease Resistance
The 2'-O, 4'-C methylene bridge sterically hinders the access of nucleases to the phosphodiester backbone, thereby conferring enhanced resistance to enzymatic degradation. This increased stability is a critical attribute for in vivo applications such as antisense therapy and diagnostics. The level of nuclease resistance can be modulated by the number and position of LNA monomers within the oligonucleotide.
| Oligonucleotide Type | Relative Nuclease Resistance | Reference |
| Unmodified DNA | Low | |
| LNA-modified Oligonucleotide | High |
High Binding Affinity and Specificity
The locked conformation of LNA nucleotides leads to a higher binding affinity (lower Kd) for complementary sequences compared to their unmodified counterparts. This allows for the use of shorter oligonucleotides while maintaining strong and specific binding. Furthermore, LNA-modified oligonucleotides exhibit exceptional mismatch discrimination, making them highly suitable for applications requiring high specificity, such as SNP genotyping and allele-specific PCR.
Experimental Protocols: Synthesis of LNA-Modified Oligonucleotides
LNA-Guanosine 3'-CE phosphoramidite is readily incorporated into oligonucleotides using standard automated solid-phase synthesis protocols with minor modifications. The general workflow is outlined below.
Materials and Reagents
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LNA-Guanosine 3'-CE Phosphoramidite
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Standard DNA/RNA phosphoramidites (A, C, G, T/U)
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Solid support (e.g., Controlled Pore Glass - CPG)
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Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
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Oxidizing solution (Iodine/water/pyridine)
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Capping reagents (Acetic anhydride (B1165640) and N-methylimidazole)
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Deblocking solution (Trichloroacetic acid in dichloromethane)
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Cleavage and deprotection solution (e.g., aqueous ammonia)
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Anhydrous acetonitrile
Automated Solid-Phase Synthesis Cycle
The synthesis cycle for incorporating an LNA-Guanosine monomer is largely the same as for standard phosphoramidites, with adjustments to the coupling and oxidation steps.
Caption: Automated solid-phase synthesis cycle for LNA oligonucleotides.
Detailed Steps:
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Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with an acid (e.g., trichloroacetic acid).
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Coupling: The LNA-Guanosine 3'-CE phosphoramidite, activated by a suitable activator, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Note: A longer coupling time (e.g., 3-15 minutes) is generally recommended for LNA phosphoramidites compared to standard DNA phosphoramidites to ensure high coupling efficiency.
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Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.
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Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent. Note: A longer oxidation time may be required for LNA-containing oligonucleotides.
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Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.
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Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the nucleobases and the phosphate backbone) are removed by treatment with a cleavage/deprotection solution.
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Purification: The crude LNA-modified oligonucleotide is purified using standard techniques such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
Applications in Research and Drug Development
The unique properties of LNA-modified oligonucleotides have led to their widespread use in a variety of applications:
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Antisense Technology: LNA's high binding affinity and nuclease resistance make it an ideal modification for antisense oligonucleotides, which are designed to modulate gene expression.
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Diagnostics and Probes: LNA-based probes and primers are used in various diagnostic assays, including qPCR, FISH, and microarrays, where their high specificity and melting temperature are advantageous.
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SNP Genotyping: The excellent mismatch discrimination of LNA allows for the reliable detection of single nucleotide polymorphisms.
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RNA Interference (RNAi): LNA modifications can be incorporated into siRNAs to enhance their stability and reduce off-target effects.
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Aptamers: The conformational rigidity and nuclease resistance of LNA can be exploited in the development of highly stable and specific aptamers.
